N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide belongs to a class of compounds containing 1,3,4-oxadiazole and sulfonamide moieties, both known for their diverse pharmacological activities. [] This specific compound has garnered interest in scientific research due to its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes play crucial roles in the nervous system, and inhibiting their activity can be beneficial in treating certain neurological disorders.
The primary mechanism of action for N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide involves the inhibition of AChE and BChE. []
Molecular docking studies have provided insights into the binding mode of this compound with AChE and BChE, suggesting that it interacts with the active site of these enzymes, thereby hindering their catalytic activity. []
The main application explored for N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is in the field of enzyme inhibition, specifically targeting AChE and BChE. []
Enzyme inhibition studies: This compound has shown promising activity in inhibiting both AChE and BChE in vitro. [] These findings suggest its potential as a therapeutic agent for neurological disorders associated with cholinergic deficiency, such as Alzheimer's disease.
Molecular Docking studies: Molecular docking studies have been conducted to explore the binding mode of this compound with AChE and BChE. These studies help to understand the molecular interactions between the compound and the target enzymes, providing insights for further structural modifications to improve its inhibitory potency and selectivity. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2